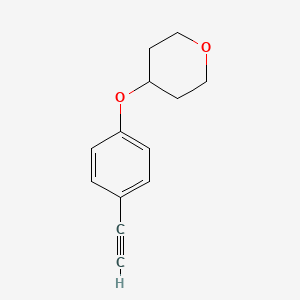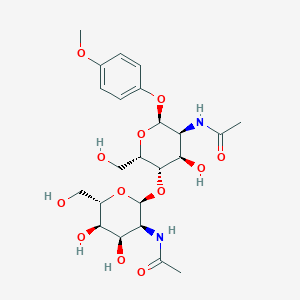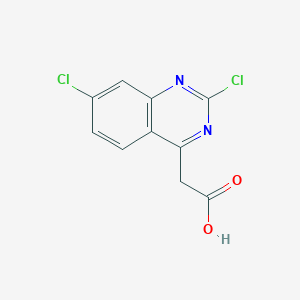
Mal-PEG4-amine TFA salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG4-amine TFA salt is a compound that contains a maleimide group and an amine group. The polyethylene glycol (PEG) spacer increases the aqueous solubility of the resulting compound. The amine group is reactive with carboxylic acids, activated N-hydroxysuccinimide (NHS) esters, and carbonyls (ketone, aldehyde), while the maleimide group reacts with thiol groups to form covalent bonds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mal-PEG4-amine TFA salt is synthesized by linking a maleimide group to a PEG chain, which is then connected to an amine group. The synthesis involves the following steps:
PEGylation: The PEG chain is activated and linked to the maleimide group.
Amine Functionalization: The PEG-maleimide intermediate is then reacted with an amine group under controlled conditions to form the final product
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are activated and linked to maleimide groups.
Amine Addition: The PEG-maleimide intermediates are reacted with amine groups in large reactors under controlled conditions to ensure high yield and purity
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG4-amine TFA salt undergoes several types of chemical reactions, including:
Substitution Reactions: The amine group reacts with carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde).
Addition Reactions: The maleimide group reacts with thiol groups to form covalent bonds
Common Reagents and Conditions
Carboxylic Acids: React with the amine group under acidic or basic conditions.
Activated NHS Esters: React with the amine group in the presence of a base.
Carbonyls (Ketone, Aldehyde): React with the amine group under mild conditions.
Thiol Groups: React with the maleimide group under neutral or slightly basic conditions
Major Products Formed
Amide Bonds: Formed from the reaction of the amine group with carboxylic acids or activated NHS esters.
Imine Bonds: Formed from the reaction of the amine group with carbonyls.
Thioether Bonds: Formed from the reaction of the maleimide group with thiol groups
Aplicaciones Científicas De Investigación
Mal-PEG4-amine TFA salt has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in the conjugation of biomolecules, such as proteins and peptides, to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials and coatings
Mecanismo De Acción
Mal-PEG4-amine TFA salt exerts its effects through the following mechanisms:
Covalent Bond Formation: The maleimide group reacts with thiol groups to form stable covalent bonds, enabling the conjugation of biomolecules.
Amide and Imine Bond Formation: The amine group reacts with carboxylic acids, activated NHS esters, and carbonyls to form amide and imine bonds, facilitating the linkage of various molecules
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG8-Amine TFA Salt: Contains a longer PEG spacer, which further increases solubility and flexibility.
Mal-PEG6-Amine TFA Salt: Similar structure but with a different PEG chain length.
Uniqueness
Mal-PEG4-amine TFA salt is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The combination of maleimide and amine groups allows for versatile conjugation possibilities, making it a valuable tool in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C14H24N2O6 |
|---|---|
Peso molecular |
316.35 g/mol |
Nombre IUPAC |
1-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C14H24N2O6/c15-3-5-19-7-9-21-11-12-22-10-8-20-6-4-16-13(17)1-2-14(16)18/h1-2H,3-12,15H2 |
Clave InChI |
IXEVRKYHIRYVSH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



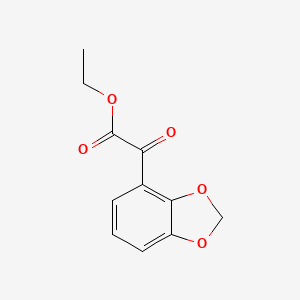
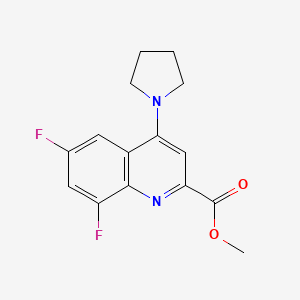
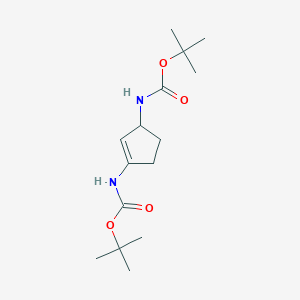
![{1-[(4-Fluorophenoxy)methyl]cyclopropyl}amine hydrochloride](/img/structure/B13721294.png)
![2-(1-Ethoxy-2-hydroxy-1-oxo-2-propyl)-5-(2-hydroxyethyl)-3-[(6-imino-2-methyl-1,6-dihydro-5-pyrimidinyl)methyl]-4-methylthiazol-3-ium Chloride Hydrochloride](/img/structure/B13721309.png)
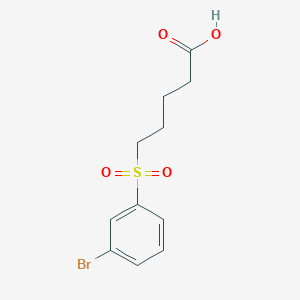
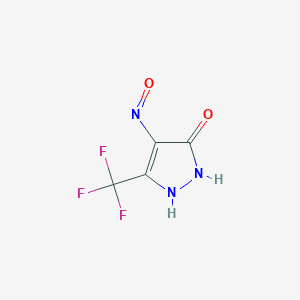
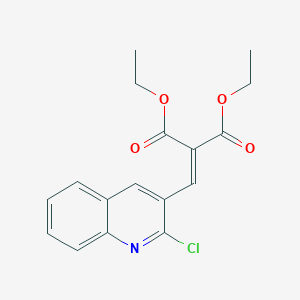
![4-[3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propoxy]isobenzofuran-1,3-dione](/img/structure/B13721345.png)
